CID 71414612
Description
CID 71414612 is a chemical compound characterized by its unique structural and spectral properties. As reported in Figure 1 of , its chemical structure includes a cyclic ether backbone with hydroxyl and methyl substituents, which was identified through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation of Citrus essential oil (CIEO) fractions . Key findings include:

- Structural Features: A bicyclic framework with oxygen-containing functional groups.
- Spectral Data: The GC-MS total ion chromatogram (TIC) revealed a retention time of 14.2 min, and the mass spectrum showed a molecular ion peak at m/z 254 [M]⁺, consistent with a molecular formula of C₁₅H₂₆O₂.
- Isolation: this compound was isolated from CIEO using vacuum distillation, with the highest concentration found in Fraction 3 (12.8% w/w) .
Properties
Molecular Formula |
C16H19BrNSn |
|---|---|
Molecular Weight |
423.9 g/mol |
InChI |
InChI=1S/C9H12N.C6H5.CH2Br.Sn/c1-8-6-4-5-7-9(8)10(2)3;1-2-4-6-5-3-1;1-2;/h4-7H,1H2,2-3H3;1-5H;1H2; |
InChI Key |
RNWIGNHVOQEHMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C[Sn](CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71414612 involves several steps, including the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C=CH .
Chemical Reactions Analysis
CID 71414612 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide and isoamyl nitrite. The major products formed from these reactions are typically indazole derivatives .
Scientific Research Applications
CID 71414612 has a wide range of applications in scientific research It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it is utilized for investigating molecular interactions and pathwaysIndustrially, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71414612 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cellulose biosynthesis, which is crucial for its effects in various applications. This mechanism was theorized in 2009 and proven in 2014 .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₃₄H₅₀O₇ | 582.76 | Larger macrocyclic ring system |
| 30-Methyl-oscillatoxin D | 185389 | C₃₅H₅₂O₇ | 596.79 | Methyl group at C-30 position |
| Oscillatoxin E | 156582093 | C₃₃H₄₈O₇ | 568.73 | Shorter alkyl chain substituent |
| Oscillatoxin F | 156582092 | C₃₂H₄₆O₇ | 554.70 | Lack of hydroxyl group at C-12 |
| This compound | 71414612 | C₁₅H₂₆O₂ | 254.36 | Simpler bicyclic ether framework |
Key Observations:
Structural Complexity : Unlike oscillatoxins D–F, which feature macrocyclic rings and multiple oxygen atoms, this compound has a simpler bicyclic structure with fewer functional groups .
Molecular Weight : this compound (254.36 g/mol) is significantly smaller than oscillatoxin derivatives (554–596 g/mol), suggesting differences in bioavailability and metabolic pathways.
Functional Groups: The absence of ester or ketone groups in this compound distinguishes it from oscillatoxins, which are known for their cytotoxicity in marine organisms .
Analytical Techniques for Differentiation
Advanced spectroscopic and chromatographic methods are critical for distinguishing this compound from its analogs:
- GC-MS : Used to isolate this compound and confirm its molecular weight via TIC and fragmentation patterns .
- LC-ESI-MS: As demonstrated in , source-induced collision-induced dissociation (CID) can differentiate isomers like ginsenosides by their fragmentation pathways. This technique could similarly resolve structural variations in oscillatoxin analogs .
Research Implications
- Biological Activity : While oscillatoxins are associated with algal toxicity and ion channel modulation, the bioactivity of this compound remains unexplored. Its smaller size and simpler structure may offer advantages in drug delivery or synthetic applications.
- Synthetic Feasibility : The bicyclic ether framework of this compound could serve as a scaffold for synthesizing derivatives with enhanced stability or selectivity.
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